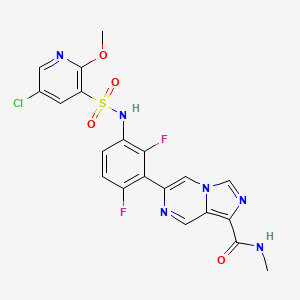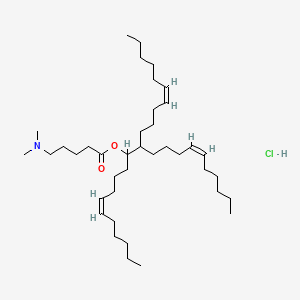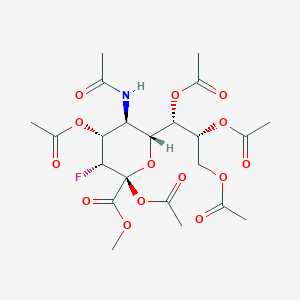
3FAx-Neu5Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3FAx-Neu5Ac involves multiple steps, starting from the appropriate sugar derivatives. The key steps include:
Fluorination: Introduction of a fluorine atom at the C3 position of the sugar derivative.
Acetylation: Acetylation of hydroxyl groups to protect them during subsequent reactions.
Glycosylation: Formation of the glycosidic bond to produce the desired sialic acid analog.
Deacetylation: Removal of acetyl groups to yield the final product
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3FAx-Neu5Ac undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
Applications De Recherche Scientifique
3FAx-Neu5Ac has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signal transduction.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting metastasis by blocking sialyltransferase activity
Industry: Utilized in the production of glycomimetics and other bioactive compounds.
Mécanisme D'action
3FAx-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion, migration, and signal transduction. The compound targets sialyltransferase and interferes with its activity, thereby modulating various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3Fax-Peracetyl Neu5Ac: Another sialic acid analog with similar inhibitory effects on sialyltransferase.
CMP-Neu5Ac: A natural substrate for sialyltransferase, used as a reference compound in studies.
Uniqueness
3FAx-Neu5Ac is unique due to its fluorine substitution at the C3 position, which enhances its inhibitory activity and cell permeability compared to other sialic acid analogs. This makes it a valuable tool in studying sialylation and its role in various biological processes .
Propriétés
Formule moléculaire |
C22H30FNO14 |
|---|---|
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
methyl (2S,3R,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1 |
Clé InChI |
COXHVKPJIOSDPS-NVYCINEKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



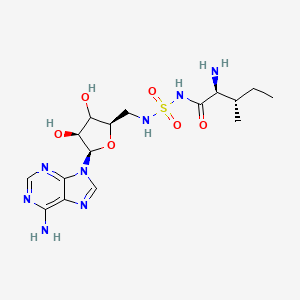
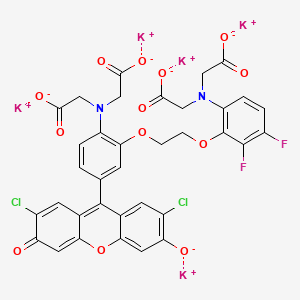
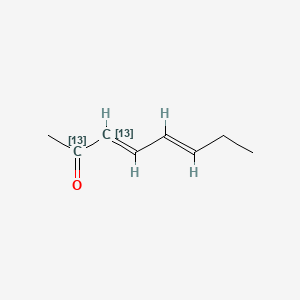
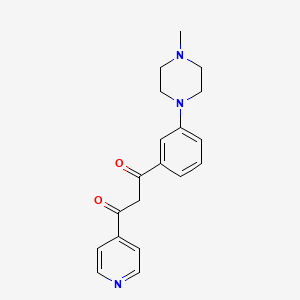
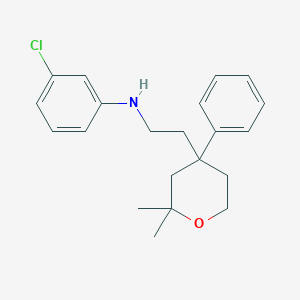
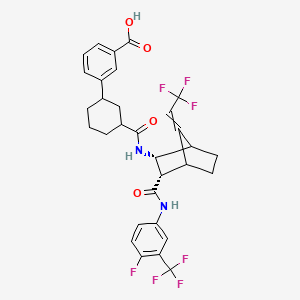
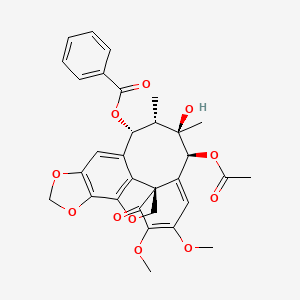
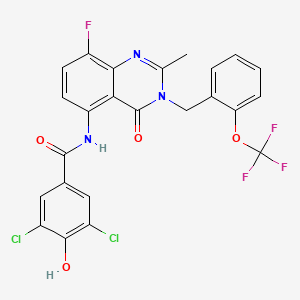
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
